molecular formula C9H6F4O2 B5197981 2-ethyl-3,4,5,6-tetrafluorobenzoic acid

2-ethyl-3,4,5,6-tetrafluorobenzoic acid

Cat. No.: B5197981
M. Wt: 222.14 g/mol
InChI Key: BKUSWHYXCYBQJU-UHFFFAOYSA-N
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Description

2-ethyl-3,4,5,6-tetrafluorobenzoic acid is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with four fluorine atoms and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3,4,5,6-tetrafluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-ethylbenzoic acid. The reaction typically requires a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like acetonitrile, and requires careful temperature control to ensure the selective substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3,4,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or aldehydes.

Scientific Research Applications

2-ethyl-3,4,5,6-tetrafluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-ethyl-3,4,5,6-tetrafluorobenzoic acid involves its interaction with molecular targets through its fluorinated benzene ring. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The ethyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrafluorobenzoic acid: Similar in structure but lacks the ethyl group.

    2,3,5,6-tetrafluorobenzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.

    2-ethylbenzoic acid: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

Uniqueness

2-ethyl-3,4,5,6-tetrafluorobenzoic acid is unique due to the combination of its ethyl group and four fluorine atoms. This specific substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in nucleophilic aromatic substitution reactions. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-ethyl-3,4,5,6-tetrafluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-2-3-4(9(14)15)6(11)8(13)7(12)5(3)10/h2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUSWHYXCYBQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=C1F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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